5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine
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Overview
Description
5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine: is a nitrated aromatic compound known for its high-energy properties It is a derivative of 1,4-benzodioxane, where three nitro groups are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine typically involves the nitration of 1,4-benzodioxane. The process includes the use of nitrating agents such as nitric acid and sulfuric acid under controlled conditions to introduce nitro groups into the aromatic ring. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective nitration of the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other separation techniques to obtain the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitro-substituted quinones.
Reduction: Formation of triaminobenzodioxane.
Substitution: Formation of various substituted benzodioxane derivatives.
Scientific Research Applications
Chemistry: 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine is studied for its potential as a high-energy material due to its high nitrogen content and stability. It is used in the development of new explosives and propellants .
Biology and Medicine: While its primary applications are in materials science, derivatives of this compound are explored for their biological activities, including potential use as enzyme inhibitors or antimicrobial agents .
Industry: In the industrial sector, this compound is investigated for its use in the synthesis of other high-energy materials and as a precursor for more complex chemical compounds .
Mechanism of Action
The mechanism of action of 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The compound’s stability and reactivity are influenced by the presence of the dioxane ring, which provides a stabilizing effect .
Comparison with Similar Compounds
2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine: This compound has an additional nitro group, making it even more energetic and stable.
5-(Dinitromethyl)-3-(trinitromethyl)-1,2,4-triazole: Another high-energy material with similar applications in explosives and propellants.
Uniqueness: 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine is unique due to its specific nitration pattern and the presence of the dioxane ring, which imparts stability and distinct reactivity compared to other polynitro compounds .
Properties
IUPAC Name |
5,6,7-trinitro-2,3-dihydro-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O8/c12-9(13)4-3-5-8(19-2-1-18-5)7(11(16)17)6(4)10(14)15/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGHEORPZNJONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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